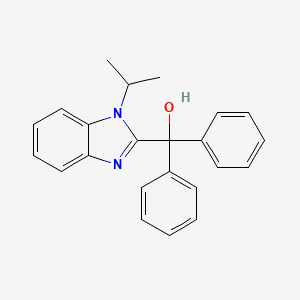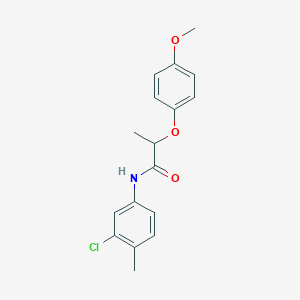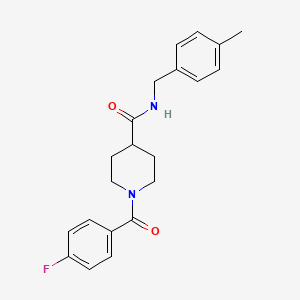![molecular formula C19H18ClNO3 B4989339 8-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4989339.png)
8-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}quinoline is a synthetic compound that has gained significant attention in scientific research. This compound is commonly referred to as CQ and has been used in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. The purpose of
Mécanisme D'action
The mechanism of action of CQ is not fully understood, but it is believed to involve the inhibition of lysosomal function. CQ is a weak base that accumulates in acidic compartments, such as lysosomes. This accumulation leads to an increase in lysosomal pH, which inhibits lysosomal enzymes and impairs lysosomal function. CQ has also been shown to inhibit autophagy by blocking the fusion of autophagosomes with lysosomes.
Biochemical and Physiological Effects
CQ has been shown to have various biochemical and physiological effects. In cancer research, CQ has been shown to induce apoptosis, reduce cell proliferation, and inhibit tumor growth. In Alzheimer's disease research, CQ has been shown to reduce inflammation, oxidative stress, and beta-amyloid plaque accumulation. In malaria research, CQ has been shown to inhibit the growth of the malaria parasite by interfering with heme detoxification.
Avantages Et Limitations Des Expériences En Laboratoire
CQ has several advantages for lab experiments, including its low cost, high availability, and well-established synthesis method. However, CQ also has some limitations, including its potential toxicity and nonspecific effects on lysosomal function.
Orientations Futures
There are several future directions for CQ research. In cancer research, CQ could be further studied as a potential therapeutic agent for various types of cancer. In Alzheimer's disease research, CQ could be studied in combination with other drugs to enhance its efficacy. In malaria research, CQ could be used in combination with other antimalarial drugs to overcome drug resistance. Additionally, CQ could be studied for its potential use in other diseases, such as Parkinson's disease and Huntington's disease.
Méthodes De Synthèse
The synthesis of CQ involves the reaction of 8-hydroxyquinoline with 3-chlorophenol in the presence of potassium carbonate and dimethylformamide. This reaction results in the formation of 8-(3-chlorophenoxy)quinoline, which is then reacted with ethylene glycol in the presence of potassium carbonate and dimethylformamide to produce CQ.
Applications De Recherche Scientifique
CQ has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and malaria. In cancer research, CQ has been shown to inhibit autophagy, a process that is essential for cancer cell survival. CQ has also been shown to enhance the efficacy of chemotherapy drugs by inhibiting the lysosomal degradation of these drugs. In Alzheimer's disease research, CQ has been shown to reduce the accumulation of beta-amyloid plaques, a hallmark of the disease. In malaria research, CQ has been used as an antimalarial drug due to its ability to inhibit the growth of the malaria parasite.
Propriétés
IUPAC Name |
8-[2-[2-(3-chlorophenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c20-16-6-2-7-17(14-16)23-12-10-22-11-13-24-18-8-1-4-15-5-3-9-21-19(15)18/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJMVJUVAMFVOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOCCOC3=CC(=CC=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-[2-(3-Chlorophenoxy)ethoxy]ethoxy]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4989262.png)
![N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4989266.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4989272.png)


![methyl 4-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate](/img/structure/B4989292.png)
![(3-chloro-4-fluorophenyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine](/img/structure/B4989298.png)
![ethyl 4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4989305.png)
![N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine](/img/structure/B4989314.png)
![7-benzoyl-11-(4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4989328.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}nicotinamide](/img/structure/B4989329.png)

